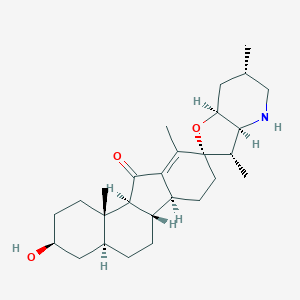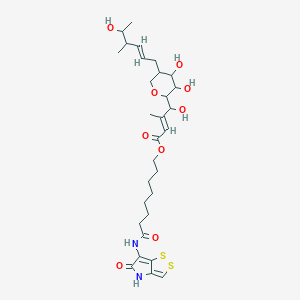
Thiomarinol
Übersicht
Beschreibung
Thiomarinol is a hybrid antibiotic produced by the marine bacterium Pseudoalteromonas sp. SANK 73390. It is notable for its potent activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound is unique in that it combines two distinct antibiotic classes into one molecule, making it highly effective against a broad spectrum of bacterial pathogens .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The biosynthesis of thiomarinol involves a mixed polyketide synthase (PKS), fatty acid synthase (FAS), and non-ribosomal peptide synthetase (NRPS) pathway. The assembly of the 8-hydroxyoctanoic acid side-chain occurs via chain extension of a C4 precursor (4-hydroxybutyrate), while the pyrrothine unit is constructed from cysteine. The final incorporation into this compound is catalyzed by the enzyme TmlU .
Industrial Production Methods: Industrial production of this compound is achieved through fermentation processes using the marine bacterium Pseudoalteromonas sp. SANK 73390. High-throughput DNA sequencing and targeted gene knockouts have been employed to optimize the production of this compound and its analogs .
Analyse Chemischer Reaktionen
Types of Reactions: Thiomarinol undergoes various chemical reactions, including oxidation, reduction, and substitution. The biosynthesis pathway involves the formation of a highly functionalized polyketide-derived acid, esterified by a hydroxy fatty acid, which forms an amide with the bicyclic amino acid-derived pyrrothine .
Common Reagents and Conditions: Common reagents used in the biosynthesis of this compound include 4-hydroxybutyrate and cysteine. The reactions are typically carried out under controlled fermentation conditions to ensure the proper assembly of the antibiotic molecule .
Major Products: The major product of these reactions is this compound A, along with minor analogs B to G. These compounds exhibit potent antibiotic activity against a wide range of bacterial pathogens .
Wissenschaftliche Forschungsanwendungen
Thiomarinol has several scientific research applications, including:
Wirkmechanismus
Thiomarinol is closely related to mupirocin, another antibiotic produced by Pseudomonas fluorescens. Both compounds share a similar polyketide-derived acid backbone, but this compound has an additional pyrrothine unit, which enhances its antibacterial activity . Other similar compounds include holomycin, thiolutin, and aureothricin, which also contain the pyrrothine core and exhibit antibiotic activity .
Uniqueness: this compound’s uniqueness lies in its hybrid structure, combining two distinct antibiotic classes into one molecule. This dual action mechanism makes it highly effective against a broad spectrum of bacterial pathogens, including resistant strains .
Vergleich Mit ähnlichen Verbindungen
- Mupirocin
- Holomycin
- Thiolutin
- Aureothricin
Thiomarinol’s hybrid nature and potent antibacterial activity make it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
[8-oxo-8-[(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] (E)-4-[3,4-dihydroxy-5-[(E)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-4-hydroxy-3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N2O9S2/c1-17(19(3)33)10-9-11-20-15-41-28(27(38)26(20)37)25(36)18(2)14-23(35)40-13-8-6-4-5-7-12-22(34)32-24-29-21(16-42-43-29)31-30(24)39/h9-10,14,16-17,19-20,25-28,33,36-38H,4-8,11-13,15H2,1-3H3,(H,31,39)(H,32,34)/b10-9+,18-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEMCPGFAXNCQW-BFHPBESDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/CC1COC(C(C1O)O)C(/C(=C/C(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)/C)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146697-04-3 | |
| Record name | Thiomarinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146697043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


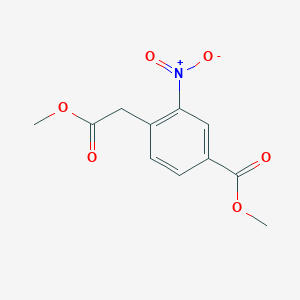
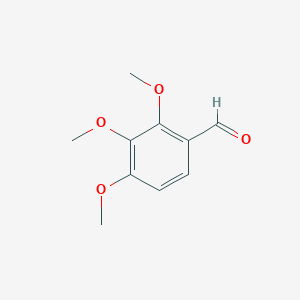
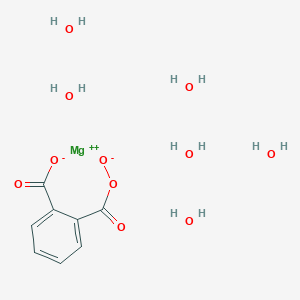
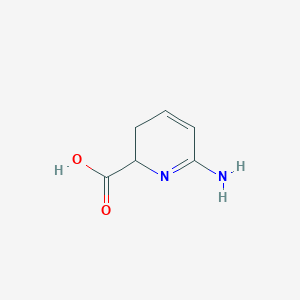
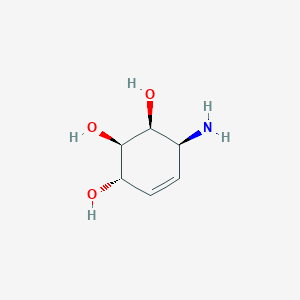
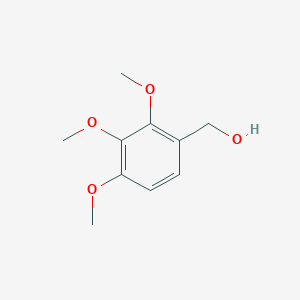
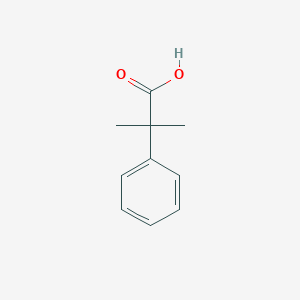
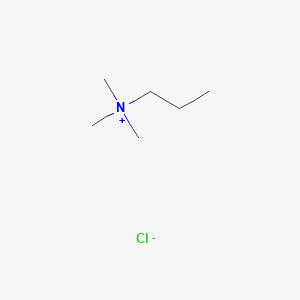
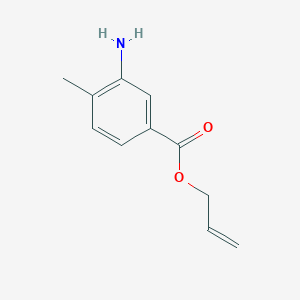
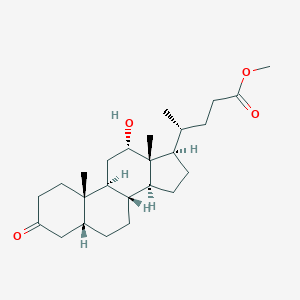
![2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde](/img/structure/B140380.png)
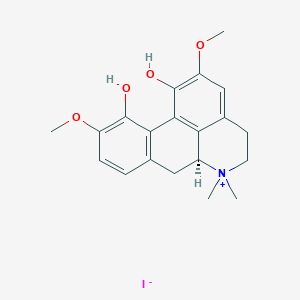
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)
